molecular formula C21H26N4O4 B13370999 1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine

1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine

Cat. No.: B13370999
M. Wt: 398.5 g/mol
InChI Key: ZQFMHGUKMBKYPK-UHFFFAOYSA-N
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Description

1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine is a complex organic compound that features a piperazine core substituted with ethoxy-pyridinyl carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxy-3-pyridinecarboxylic acid with 2-methylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine is unique due to its ethoxy substituents, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and ability to interact with biological targets compared to its chloro or methoxy analogs .

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

[4-(2-ethoxypyridine-3-carbonyl)-3-methylpiperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone

InChI

InChI=1S/C21H26N4O4/c1-4-28-18-16(8-6-10-22-18)20(26)24-12-13-25(15(3)14-24)21(27)17-9-7-11-23-19(17)29-5-2/h6-11,15H,4-5,12-14H2,1-3H3

InChI Key

ZQFMHGUKMBKYPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCN(C(C2)C)C(=O)C3=C(N=CC=C3)OCC

Origin of Product

United States

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